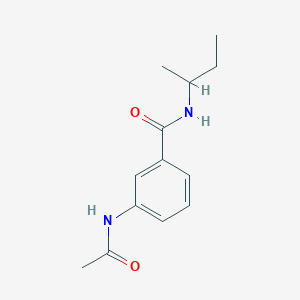

3-(acetylamino)-N-(sec-butyl)benzamide

Description

3-(Acetylamino)-N-(sec-butyl)benzamide (CAS: 86478-67-3) is a benzamide derivative characterized by an acetylated amino group at the 3-position of the benzene ring and a secondary butyl (sec-butyl) substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-acetamido-N-butan-2-ylbenzamide |

InChI |

InChI=1S/C13H18N2O2/c1-4-9(2)14-13(17)11-6-5-7-12(8-11)15-10(3)16/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

VBELLPDCLOCCBO-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Amide Nitrogen

3-(Acetylamino)-N-(tert-butyl)benzamide (CAS: 86478-69-5)

- Structural Difference : The tert-butyl group introduces greater steric bulk compared to the sec-butyl substituent.

- Functional Impact : Increased steric hindrance may reduce binding affinity to enzymes like histone deacetylases (HDACs) or alter solubility profiles. For example, bulkier groups can limit access to hydrophobic binding pockets in HDACs, as seen in CI-994 (a phenyl-substituted benzamide HDAC inhibitor) .

3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide (CAS: 825659-21-0)

- Structural Difference : A 3-chloro-4-methylphenyl group replaces the sec-butyl, adding halogen and methyl substituents.

- This contrasts with the sec-butyl variant, which lacks such electronic modulation .

Comparison with Pharmacologically Active Benzamides

CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)

- Biological Target : HDAC inhibitor (IC₅₀ for HDAC-1/2: ~1–5 μM) .

- Key Difference: The 2-aminophenyl group in CI-994 facilitates direct interaction with HDAC catalytic sites, whereas the sec-butyl group in 3-(acetylamino)-N-(sec-butyl)benzamide may prioritize hydrophobic interactions over enzyme inhibition.

- Activity : CI-994 induces histone H3 hyperacetylation within 30 minutes in HCT-8 cells, demonstrating rapid target engagement .

LY201116 (4-Amino-N-(2,6-dimethylphenyl)benzamide)

- Metabolism: Rapidly acetylated to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), which undergoes hydroxylation.

- Pharmacokinetics : Oral bioavailability >90% in rats; plasma half-life of ADMP: ~3.4 hours .

- Contrast: The sec-butyl variant lacks the amino group necessary for metabolic activation via acetylation, suggesting divergent metabolic pathways.

Role of Substituents in Target Selectivity

- Sigma Receptor Ligands : Benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) target sigma receptors in prostate cancer cells (Kd = 5.80 nM for sigma-1). The sec-butyl group’s hydrophobicity may reduce sigma receptor affinity compared to piperidinyl or iodinated analogs .

- Glucokinase Activators : Acetylenyl benzamides (e.g., Compound 19 in ) activate glucokinase (EC₅₀ = 27 nM) via alkyne spacers. The sec-butyl group’s lack of π-bonding systems likely precludes similar glucokinase interactions .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.